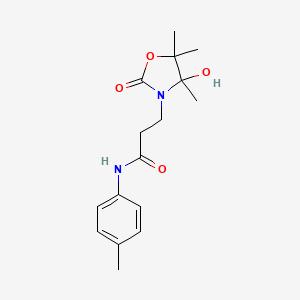![molecular formula C16H15ClN2O7S B4305584 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4305584.png)
3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid
Vue d'ensemble
Description
3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, also known as CNPA, is a chemical compound that has been widely used in scientific research. CNPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by CNPA leads to an increase in the levels of endocannabinoids, which has been linked to a range of physiological and biochemical effects.
Mécanisme D'action
3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid inhibits FAAH by binding to the enzyme's active site, preventing it from metabolizing endocannabinoids. This leads to an increase in endocannabinoid levels, which activate cannabinoid receptors in the body and produce a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has been linked to a range of biochemical and physiological effects. Studies have shown that 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid can regulate pain, inflammation, and anxiety by increasing endocannabinoid levels. Additionally, 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is its potency as an inhibitor of FAAH. This makes it a useful tool for investigating the role of endocannabinoids in various physiological and biochemical processes. However, 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has some limitations as well. It is not selective for FAAH and can also inhibit other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, there is a need for further investigation into the role of endocannabinoids in various physiological and biochemical processes, as well as their potential therapeutic applications. Finally, research is needed to determine the long-term effects of FAAH inhibition by 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid and other compounds.
Applications De Recherche Scientifique
3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid has been extensively used in scientific research to investigate the role of endocannabinoids in various physiological and biochemical processes. Studies have shown that inhibition of FAAH by 3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid leads to an increase in endocannabinoid levels, which has been linked to the regulation of pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O7S/c1-26-11-3-5-12(6-4-11)27(24,25)18-15(9-16(20)21)13-8-10(19(22)23)2-7-14(13)17/h2-8,15,18H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEUHVLENFEBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305511.png)


![6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4305537.png)
![4-(4-hydroxyphenyl)-1-methyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4305545.png)
![6-(3-chlorophenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4305552.png)
![2,4-dichloro-N-1-naphthyl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B4305566.png)
![2,4-dichloro-N-(4-chlorophenyl)-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B4305573.png)

![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305593.png)
![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)
![1,1'-ethane-1,2-diylbis(3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one)](/img/structure/B4305609.png)